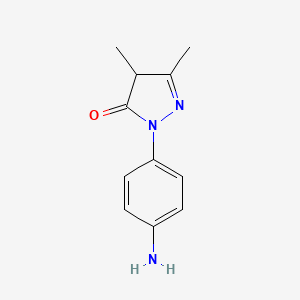
2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an aminophenyl group and two methyl groups attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminophenylhydrazine and 3,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired pyrazole derivative.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The aminophenyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one: This compound lacks one methyl group compared to the target compound, which may affect its chemical reactivity and biological activity.
1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazole:
The uniqueness of 1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
29458-30-8 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-4,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-7-8(2)13-14(11(7)15)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |
Clé InChI |
UOCOWPDBMOCDPI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NN(C1=O)C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


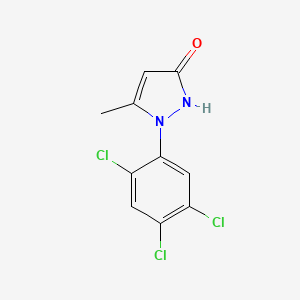
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
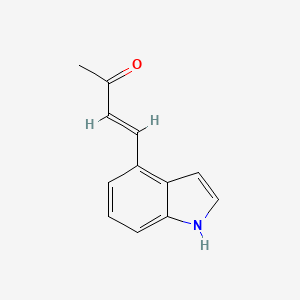

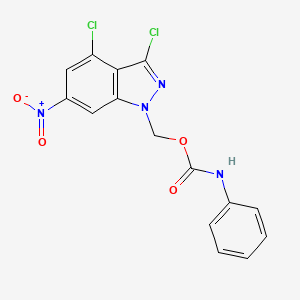

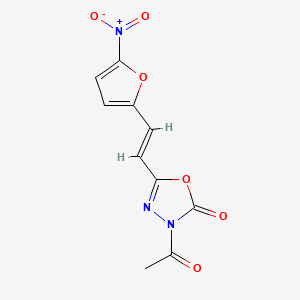

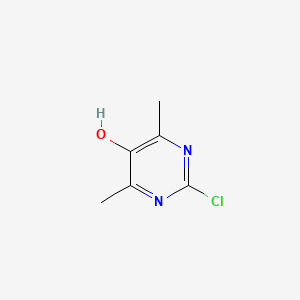
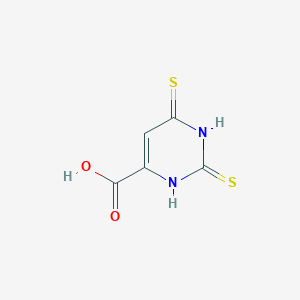
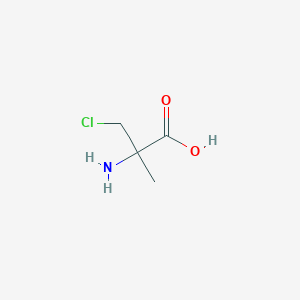
![8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine](/img/structure/B12918329.png)
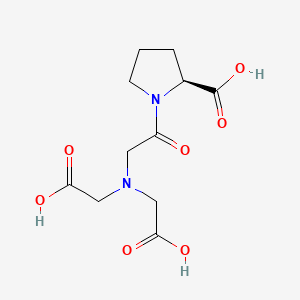
![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)
